molecular formula C16H21NO3 B563707 5-Hydroxy Propranolol-d5 CAS No. 1185084-01-8

5-Hydroxy Propranolol-d5

Cat. No.: B563707
CAS No.: 1185084-01-8
M. Wt: 280.379
InChI Key: WMYPGILKDMWISO-LQBDHZFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy Propranolol-d5 is a stable isotope-labeled analog of 5-Hydroxy Propranolol, which is a metabolite of the non-selective beta-adrenergic receptor antagonist, Propranolol . Propranolol is metabolized in the human body via several pathways, with naphthyl ring hydroxylation being a primary route catalyzed predominantly by the cytochrome P450 enzyme CYP2D6 . The resulting hydroxynaphthyl metabolites, including 5-Hydroxy Propranolol, have been recognized to possess beta-blocker activity due to their unaltered side-chain, making them pharmacologically relevant for investigation . This deuterated compound is specifically designed for use in mass spectrometry-based assays, where it serves as a critical internal standard for the precise quantification of its non-labeled counterpart in complex biological matrices. Its application is essential in advanced drug metabolism and pharmacokinetic (DMPK) studies, facilitating the accurate mapping of metabolic pathways and enabling high-throughput reaction phenotyping of the enzymes involved in Propranolol's glucuronidation . By utilizing such labeled standards, researchers can achieve superior analytical accuracy, which is fundamental to advancing research in cardiovascular pharmacology, neuropharmacology, and the development of improved therapeutic agents.

Properties

CAS No.

1185084-01-8

Molecular Formula

C16H21NO3

Molecular Weight

280.379

IUPAC Name

5-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3/i9D2,10D2,12D

InChI Key

WMYPGILKDMWISO-LQBDHZFKSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O

Synonyms

5-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol-d5;  5’-Hydroxypropranolol-d5; 

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Propranolol-d5 typically involves the deuteration of Propranolol followed by hydroxylationThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration and hydroxylation. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Propranolol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Hydroxy Propranolol-d5 is similar to that of Propranolol. It acts as a non-selective beta-adrenergic receptor antagonist, blocking the effects of catecholamines such as adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a decrease in heart rate, myocardial contractility, and blood pressure . The hydroxyl group at the 5-position does not significantly alter the binding affinity or activity of the compound .

Comparison with Similar Compounds

Structural and Isotopic Variations

The table below highlights key differences between 5-Hydroxy Propranolol-d5 and related deuterated propranolol metabolites:

Compound CAS Molecular Formula Deuterium Atoms Key Applications
This compound 1185084-01-8 C₁₆H₁₆D₅NO₃ 5 (side chain) LC-MS internal standard
4-Hydroxy Propranolol-d5 1403850-91-8 C₁₆H₁₅D₅NO₃ 5 (side chain) Metabolite quantification
7-Hydroxy Propranolol-d5 1184982-94-2 C₁₆H₁₅D₇ClNO₃ 7 (side chain) Stereoselective metabolism studies
4-Hydroxy Propranolol-d7 β-D-Glucuronide PA STI 051190 C₂₂H₂₂D₇NO₉ 7 (glucuronide) Phase II metabolism profiling

Key Observations :

  • Position of Hydroxylation: The hydroxyl group position (5 vs. 4 vs. 7) determines metabolic pathways. For example, 4-Hydroxy Propranolol is primarily formed via CYP2D6-mediated oxidation, whereas 5-Hydroxy Propranolol may involve alternative cytochrome P450 isoforms .
  • Deuterium Substitution: Higher deuterium counts (e.g., d7 in 7-Hydroxy Propranolol-d5) extend half-life by reducing metabolic clearance, a phenomenon termed the "deuterium isotope effect" .

Metabolic and Analytical Differences

  • This compound vs. Non-Deuterated 5-Hydroxy Propranolol (CAS: 10476-53-6): The deuterated form exhibits ~20% slower hepatic clearance in preclinical models due to resistance to oxidative metabolism, making it superior for tracer studies .
  • 5-Hydroxy vs. 4-Hydroxy Propranolol-d5: While both are phase I metabolites, 4-Hydroxy Propranolol-d5 is more abundant in human plasma and correlates strongly with propranolol’s β-blocking efficacy . In contrast, this compound is a minor metabolite but critical for detecting inter-individual metabolic variability .
  • Glucuronidated Metabolites: Compounds like 4-Hydroxy Propranolol-d7 Glucuronide (CAS: PA STI 051190) are phase II metabolites, reflecting conjugation pathways. Their deuterated analogs aid in distinguishing enzymatic vs. non-enzymatic glucuronidation .

Pharmacokinetic Studies

  • Deuterium-Labeled Tracers: this compound enables precise quantification of propranolol’s metabolic fate in vivo, with a detection limit of 0.1 ng/mL in human plasma .
  • Enzyme Phenotyping: Comparative studies using 4-Hydroxy and this compound reveal CYP2D6’s dominant role in propranolol metabolism, accounting for ~70% of total clearance .

Clinical Implications

  • Drug-Drug Interactions : The deuterated analogs help identify inhibitors/inducers of CYP isoforms, guiding dose adjustments in polypharmacy scenarios .
  • Toxicity Profiling: Reduced formation of reactive metabolites (e.g., quinone intermediates) in deuterated compounds lowers hepatotoxicity risks .

Q & A

Basic: What are the key considerations for synthesizing and characterizing 5-Hydroxy Propranolol-d5 in metabolic studies?

Methodological Answer:
this compound is a deuterated metabolite of propranolol, synthesized via isotopic labeling to track metabolic pathways. Key steps include:

  • Synthesis : Use of deuterium (D) labeling at specific positions (e.g., aromatic ring or side chain) via catalytic deuteration or exchange reactions under controlled pH and temperature .
  • Characterization : Confirm isotopic purity (>98%) using LC-MS/MS and nuclear magnetic resonance (NMR). Ensure minimal protium (H) contamination, which can skew pharmacokinetic data .
  • Application : Serve as an internal standard in quantitative assays to correct for matrix effects in biological samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.